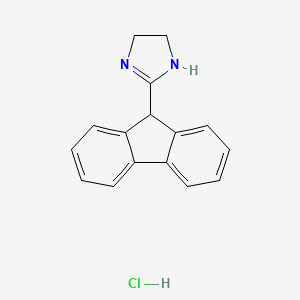
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 9H-fluorene with imidazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or 1,4-dioxane and may or may not require a base catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced imidazole compounds, and substituted imidazole derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorenyl group and imidazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide: A similar compound with a hydrazine group instead of an imidazole ring.
(9H-fluoren-9-yl)methoxycarbonyl derivatives: Compounds with a methoxycarbonyl group attached to the fluorenyl ring.
Uniqueness
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride is unique due to its combination of the fluorenyl group and imidazole ring, which imparts specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
7150-11-0 |
|---|---|
Molecular Formula |
C16H15ClN2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C16H14N2.ClH/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)16-17-9-10-18-16;/h1-8,15H,9-10H2,(H,17,18);1H |
InChI Key |
BWNNXZFLWDOVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)

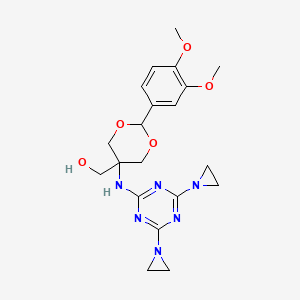
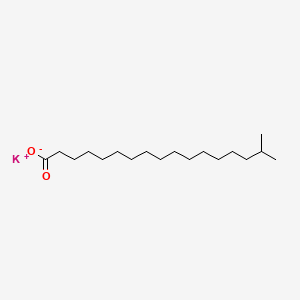

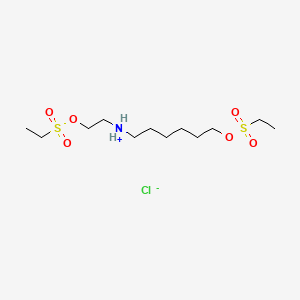
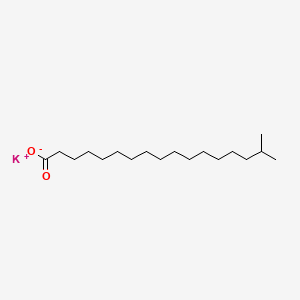

![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
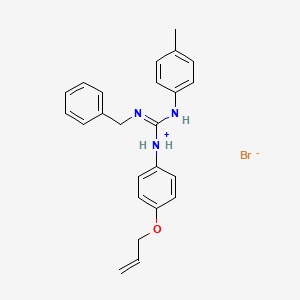
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
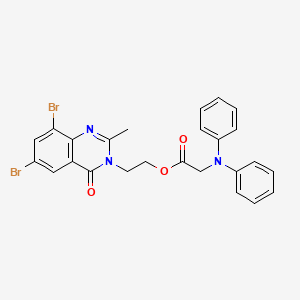
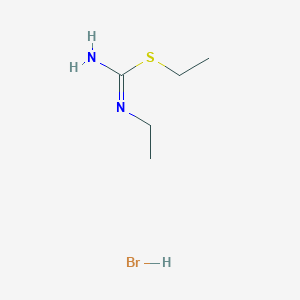
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
